4,6-Pteridinediamine
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Description
“4,6-Pteridinediamine” is a derivative of pteridine, a heterocyclic compound . It’s also related to “6-(Bromomethyl)pteridine-2,4-diamine hydrobromide” and "6-(Chloromethyl)pteridine-2,4-diamine" . These compounds are often used in research .
Molecular Structure Analysis
The molecular structure of “4,6-Pteridinediamine” and its derivatives can be represented by the formula C7H7XN6, where X represents a halogen like Bromine or Chlorine . The exact structure would depend on the specific derivative being considered.Physical And Chemical Properties Analysis
The physical and chemical properties of “4,6-Pteridinediamine” and its derivatives include a molecular weight of around 210.624 Da and a yellow to brown solid form . The compounds are typically stored in a refrigerator .Safety And Hazards
“4,6-Pteridinediamine” and its derivatives are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle these compounds with protective gloves/clothing/eye protection/face protection and avoid breathing dust/fume/gas/mist/vapors/spray .
Relevant Papers There are several relevant papers that could provide more information about “4,6-Pteridinediamine” and its derivatives . These papers discuss various aspects of the compound, including its use in research and potential applications in medicine.
properties
CAS RN |
19167-60-3 |
---|---|
Product Name |
4,6-Pteridinediamine |
Molecular Formula |
C6H6N6 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
pteridine-4,6-diamine |
InChI |
InChI=1S/C6H6N6/c7-3-1-9-6-4(12-3)5(8)10-2-11-6/h1-2H,(H2,7,12)(H2,8,9,10,11) |
InChI Key |
FOXVXKQOEJNTAB-UHFFFAOYSA-N |
SMILES |
C1=C(N=C2C(=NC=NC2=N1)N)N |
Canonical SMILES |
C1=C(N=C2C(=NC=NC2=N1)N)N |
Other CAS RN |
19167-60-3 |
synonyms |
pteridine-4,6-diamine |
Origin of Product |
United States |
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